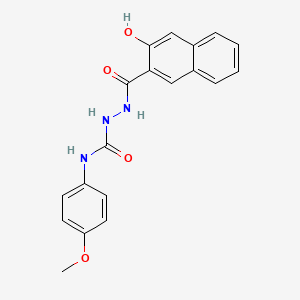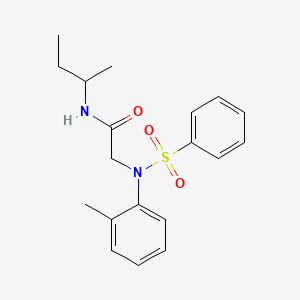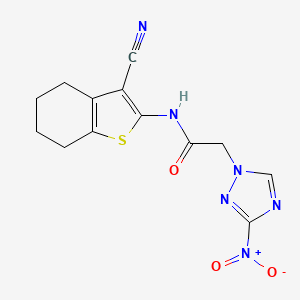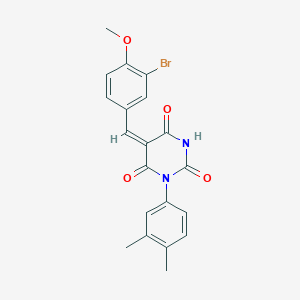![molecular formula C15H14ClNO2S B5115490 1-[(4-chlorobenzyl)sulfonyl]indoline](/img/structure/B5115490.png)
1-[(4-chlorobenzyl)sulfonyl]indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorobenzyl)sulfonyl]indoline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonylindoline derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]indoline has been studied extensively. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting the activity of HDACs, 1-[(4-chlorobenzyl)sulfonyl]indoline can alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)sulfonyl]indoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. It has also been found to reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation. Furthermore, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-chlorobenzyl)sulfonyl]indoline is its versatility in scientific research applications. It can be used in various assays to investigate its anticancer and anti-inflammatory activity. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research involving 1-[(4-chlorobenzyl)sulfonyl]indoline. One direction is to investigate its potential use as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its potential as a fluorescent probe for bioimaging applications. Additionally, further research is needed to optimize the synthesis method for this compound to improve its solubility and ease of use in lab experiments.
Métodos De Síntesis
1-[(4-chlorobenzyl)sulfonyl]indoline can be synthesized using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine with indoline-2,3-dione in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with sulfuric acid to yield the final product.
Aplicaciones Científicas De Investigación
1-[(4-chlorobenzyl)sulfonyl]indoline has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory activity, as it has been found to reduce the production of pro-inflammatory cytokines in vitro. Furthermore, it has been studied for its potential use as a fluorescent probe in bioimaging applications.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-14-7-5-12(6-8-14)11-20(18,19)17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFLZGDLCKLYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)
![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)

![3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5115431.png)
![N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5115436.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5115439.png)

![N-(tert-butyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5115450.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5115466.png)
![N-{3-[N-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B5115467.png)
![1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B5115472.png)
![N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5115479.png)